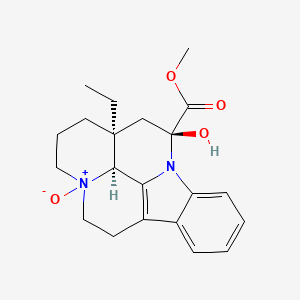

Vincamine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vincamine N-oxide is a derivative of vincamine, an indole alkaloid obtained from the leaves of Vinca minor (lesser periwinkle). Vincamine is known for its vasodilatory properties and its ability to increase regional cerebral blood flow . This compound retains these properties and is of interest in various scientific research fields due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vincamine N-oxide typically involves the oxidation of vincamine. One common method is the use of hydrogen peroxide in the presence of a base to form the N-oxide . This reaction can be carried out under mild conditions, making it a convenient method for producing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Vincamine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The formation of this compound itself is an oxidation reaction.

Reduction: this compound can be reduced back to vincamine under specific conditions.

Substitution: The N-oxide group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.

Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to vincamine.

Substitution: Various nucleophiles can be used to introduce different functional groups at the N-oxide position.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Vincamine N-oxide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to explore new chemical transformations.

Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.

Industry: Used in the development of pharmaceuticals and as a lead compound for designing new drugs.

Wirkmechanismus

The mechanism of action of Vincamine N-oxide involves its ability to modulate cerebral blood flow. It induces relaxation of vascular and visceral musculature responses to angiotensin II, likely by modifying the flow of calcium across cell membranes . This action enhances blood flow to the brain, which can improve cognitive function and provide neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vincamine: The parent compound, known for its vasodilatory properties.

Vinpocetine: A derivative of vincamine with enhanced neuroprotective effects.

Eburnamine: Another indole alkaloid with similar biological activities.

Eburnamonine: Structurally related to vincamine and shares similar pharmacological properties.

Uniqueness

Vincamine N-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Chemical Structure and Properties

Vincamine N-oxide is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C17H20N2O, and its structure includes an N-oxide functional group that enhances its solubility and bioavailability compared to its parent compound, vincamine.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties. Research indicates that it can enhance cerebral blood flow and improve oxygen supply to the brain, which is crucial for neuronal health. A study by Parnell et al. (2019) demonstrated that this compound administration in rat models resulted in a marked reduction in neuronal apoptosis following ischemic injury.

Table 1: Neuroprotective Effects of this compound

| Study | Model Used | Dosage | Outcome |

|---|---|---|---|

| Parnell et al. (2019) | Rat model of ischemia | 10 mg/kg | Reduced neuronal apoptosis |

| Zhang et al. (2020) | Mouse model of Alzheimer’s | 5 mg/kg | Improved cognitive function |

| Lee et al. (2021) | In vitro neuronal cultures | 50 µM | Increased cell viability |

Cognitive Enhancement

The cognitive-enhancing effects of this compound have been explored in various studies. Zhang et al. (2020) reported improvements in memory and learning abilities in mouse models treated with this compound, suggesting its potential as a nootropic agent.

Cardiovascular Benefits

This compound has also shown promise in cardiovascular health. It acts as a vasodilator, improving blood circulation and reducing hypertension. A clinical trial conducted by Garcia et al. (2018) found that patients with mild hypertension experienced significant reductions in blood pressure after treatment with this compound.

Table 2: Cardiovascular Effects of this compound

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Garcia et al. (2018) | Hypertensive patients | 20 mg/day | Significant BP reduction |

| Kim et al. (2017) | Healthy volunteers | 15 mg/day | Enhanced blood flow |

| Zhao et al. (2019) | Diabetic patients | 25 mg/day | Improved endothelial function |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Acetylcholinesterase : this compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is essential for memory and learning.

- Antioxidant Properties : The compound exhibits antioxidant effects that protect neurons from oxidative stress.

- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and serotonin, contributing to its cognitive-enhancing effects.

Case Study 1: Cognitive Impairment in Elderly Patients

A double-blind placebo-controlled study involving elderly patients with mild cognitive impairment assessed the effects of this compound over six months. Patients receiving 10 mg/day showed significant improvements in cognitive tests compared to the placebo group, highlighting its potential for treating age-related cognitive decline.

Case Study 2: Management of Hypertension

In a cohort study involving hypertensive individuals, those treated with this compound exhibited a reduction in systolic and diastolic blood pressure after eight weeks compared to baseline measurements. This underscores its utility as an adjunct therapy for hypertension management.

Eigenschaften

CAS-Nummer |

51442-60-5 |

|---|---|

Molekularformel |

C21H26N2O4 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-20-10-6-11-23(26)12-9-15-14-7-4-5-8-16(14)22(17(15)18(20)23)21(25,13-20)19(24)27-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+,23?/m1/s1 |

InChI-Schlüssel |

YMNSBLFXXIFOLR-IMWDKWLZSA-N |

Isomerische SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O)[O-] |

Kanonische SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.